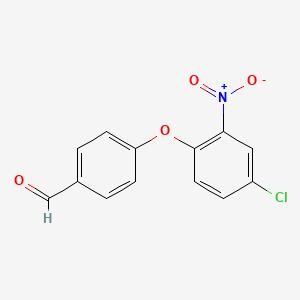

4-(4-chloro-2-nitrophenoxy)benzaldehyde

CAS No.: 56135-50-3

Cat. No.: VC2417683

Molecular Formula: C13H8ClNO4

Molecular Weight: 277.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56135-50-3 |

|---|---|

| Molecular Formula | C13H8ClNO4 |

| Molecular Weight | 277.66 g/mol |

| IUPAC Name | 4-(4-chloro-2-nitrophenoxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H |

| Standard InChI Key | AVGYAFMBCXTPJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

4-(4-chloro-2-nitrophenoxy)benzaldehyde is an organic compound characterized by a benzaldehyde moiety connected via an oxygen bridge to a chloro-nitro-substituted phenyl ring . This chemical arrangement creates a molecule with diverse reactive sites that contribute to its utility in organic synthesis.

Identification Parameters

The compound possesses several standardized identifiers that allow for its precise identification in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 56135-50-3 |

| Molecular Formula | C13H8ClNO4 |

| Molecular Weight | 277.66 g/mol |

| IUPAC Name | 4-(4-chloro-2-nitrophenoxy)benzaldehyde |

| InChI | InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H |

| InChIKey | AVGYAFMBCXTPJQ-UHFFFAOYSA-N |

| PubChem Compound ID | 2063244 |

Table 1: Key identification parameters for 4-(4-chloro-2-nitrophenoxy)benzaldehyde

Structural Features

The structure of 4-(4-chloro-2-nitrophenoxy)benzaldehyde comprises a benzaldehyde group connected through an ether linkage to a substituted phenyl ring. This phenyl ring contains both a chloro group at the para position and a nitro group at the ortho position relative to the ether linkage. The presence of these functional groups—aldehyde, ether, chloro, and nitro—creates a molecule with multiple reactive sites, making it valuable for diverse chemical transformations.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-chloro-2-nitrophenoxy)benzaldehyde is essential for predicting its behavior in various reactions and applications.

Chemical Reactivity

The chemical reactivity of 4-(4-chloro-2-nitrophenoxy)benzaldehyde is primarily governed by its functional groups:

-

The aldehyde group is highly reactive and can participate in numerous reactions, including oxidation, reduction, condensation, and aldol reactions.

-

The nitro group can undergo reduction to form an amino group, which further expands the compound's synthetic utility.

-

The chloro substituent is susceptible to nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group.

-

The ether linkage provides structural rigidity and can participate in certain cleavage reactions under specific conditions.

Synthesis and Preparation Methods

The synthesis of 4-(4-chloro-2-nitrophenoxy)benzaldehyde typically follows established protocols for similar diaryl ethers with additional functional groups.

Applications and Research Significance

4-(4-chloro-2-nitrophenoxy)benzaldehyde has several applications owing to its unique structural features and reactive functional groups.

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules with specific functional group arrangements. Its utility stems from:

-

The aldehyde group, which can be transformed into various functional groups through well-established reactions

-

The nitro group, which can be reduced to an amine, opening pathways to nitrogen-containing compounds

-

The chloro substituent, which provides a site for further functionalization through nucleophilic substitution or coupling reactions

Materials Science

The compound's structure, featuring aromatic rings with various substituents, suggests potential applications in materials science, particularly in the development of specialty polymers or organic electronic materials where specific electronic and structural properties are required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume